molecular formula C13H15N3O3 B7582200 N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide

N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide

Numéro de catalogue B7582200
Poids moléculaire: 261.28 g/mol
Clé InChI: NDANRTZBLNQEKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the late 1990s and has since been investigated for its potential as a cancer treatment.

Mécanisme D'action

The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the production of interferon-alpha, tumor necrosis factor-alpha, and other cytokines that are involved in the immune response. These cytokines have been shown to induce tumor necrosis and inhibit tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce tumor necrosis, inhibit tumor growth, and inhibit the growth of new blood vessels. DMXAA has also been shown to activate the immune system and induce cytokine production. In addition, DMXAA has been shown to have anti-inflammatory properties and has been investigated for its potential as an anti-inflammatory agent.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using DMXAA in lab experiments include its high potency and selectivity for tumor cells, as well as its ability to induce tumor necrosis and inhibit tumor growth. However, DMXAA has some limitations, including its relatively short half-life and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the study of DMXAA. One direction is the investigation of its potential as an anti-angiogenic agent, as it has been shown to inhibit the growth of new blood vessels. Another direction is the investigation of its potential as an anti-inflammatory agent, as it has been shown to have anti-inflammatory properties. Additionally, the development of DMXAA derivatives with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research. Finally, the investigation of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy, is an important area of future research.

Méthodes De Synthèse

DMXAA can be synthesized through several methods, including the reaction of 3,6-dichloropyridazine with 3-aminopiperidine-2,6-dione and subsequent reaction with 2-(methylamino)benzoic acid. Alternatively, DMXAA can be synthesized through the reaction of 3,6-dichloropyridazine with 2-(methylamino)benzoic acid and subsequent reaction with 3-aminopiperidine-2,6-dione. Both methods result in the formation of DMXAA with high yield and purity.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and breast cancer. DMXAA has also been investigated for its potential as an anti-angiogenic agent, as it inhibits the growth of new blood vessels that are necessary for tumor growth and survival.

Propriétés

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-14-9-5-3-2-4-8(9)12(18)15-10-6-7-11(17)16-13(10)19/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDANRTZBLNQEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.